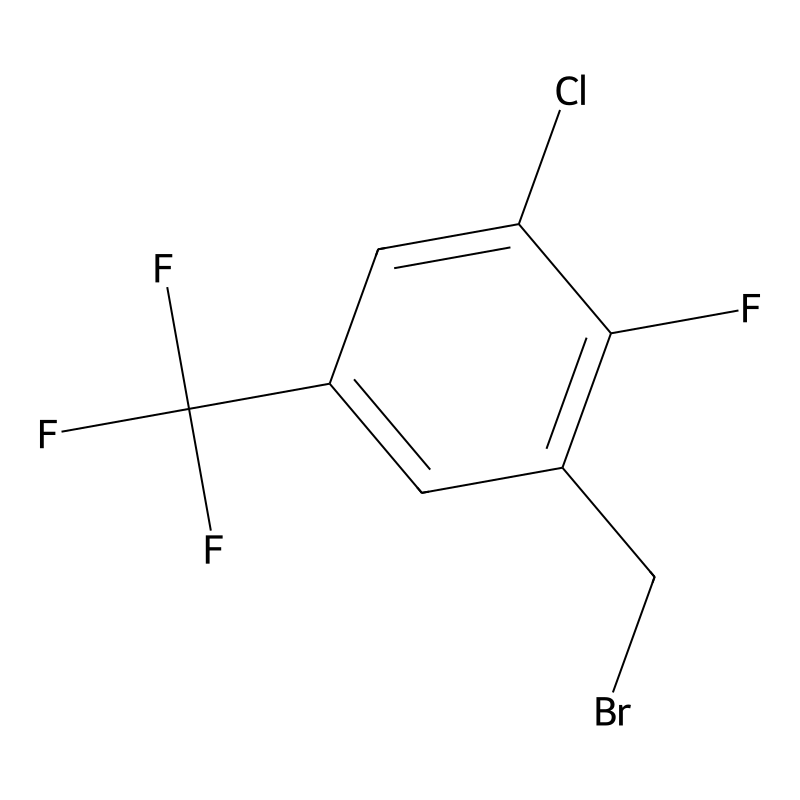

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals

Organic Synthesis

Summary of Application: This compound is frequently used in organic synthesis.

Agrochemicals

Synthesis of Antiviral Compounds

Summary of Application: This compound can be used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities.

Synthesis of Hepatitis C Virus Inhibitors

Summary of Application: This compound can be used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase.

Propellants

Summary of Application: This compound finds application as propellants.

Synthesis of Fluorine-Containing Drugs

Summary of Application: This compound can be used in the synthesis of fluorine-containing drugs.

Synthesis of Fluorine-Containing Functional Groups

Summary of Application: This compound can be used in the synthesis of fluorine or fluorine-containing functional groups.

Synthesis of Fluorine-Containing Compounds for Various Industries

Summary of Application: This compound can be used in the synthesis of fluorine-containing compounds for various industries.

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4BrClF4. It belongs to the class of aryl halides, characterized by the presence of multiple halogen substituents, specifically chlorine and fluorine, along with a trifluoromethyl group. This structural composition imparts unique chemical properties, making it valuable in various synthetic and research applications.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted with various nucleophiles, facilitating the formation of new compounds.

- Oxidation and Reduction: It can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to yield different halogenated derivatives.

- Friedel-Crafts Alkylation: It serves as a key reagent in Friedel-Crafts reactions, allowing for the introduction of alkyl groups into aromatic systems.

- Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to create carbon-carbon bonds .

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide exhibits significant biological activity, particularly in proteomics research. Its ability to form covalent bonds with proteins allows it to interact with various enzymes and biomolecules. This interaction can alter protein function, affecting cellular processes such as signaling pathways and gene expression. The compound's lipophilicity enhances its binding affinity towards biological targets, making it a useful tool in biochemical studies .

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide typically involves multi-step reactions:

- Halogenation: A benzyl precursor undergoes halogenation to introduce chlorine and fluorine atoms.

- Bromination: The halogenated compound is subsequently brominated, often requiring specific catalysts and temperature control to optimize yield and purity.

- Industrial Production: Large-scale production may involve controlled conditions using solvents and metal catalysts to ensure high efficiency .

This compound has several applications:

- Research Tool: It is widely used in proteomics for studying protein interactions and modifications.

- Synthesis Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Reagent: Its unique reactivity makes it valuable in organic synthesis for creating complex molecules .

Studies indicate that 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide interacts with various cellular components. Its ability to form covalent bonds with proteins can lead to significant alterations in enzyme activity and cellular signaling pathways. Understanding these interactions is crucial for elucidating its biochemical effects and potential therapeutic applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol | Similar halogen substitutions but different positions | Alcohol functional group |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | Aldehyde derivative | Different oxidation state |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl chloride | Chloride derivative | Different halogen substitution |

Uniqueness

The uniqueness of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide lies in its specific combination of chlorine, fluorine, and trifluoromethyl groups attached to a benzyl structure. This distinct arrangement imparts unique chemical reactivity and physical properties that are advantageous for various synthetic and research applications.

¹H NMR Chemical Shift Assignments

The proton Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide exhibits characteristic signals that reflect the unique electronic environment created by the multiple electronegative substituents. The benzyl methylene protons (CH₂Br) appear as a distinctive singlet in the region of 4.0-5.0 ppm, which is typical for benzylic protons adjacent to an electronegative bromine atom [1]. This chemical shift is significantly deshielded compared to simple alkyl protons due to the combined effects of the aromatic ring current and the electron-withdrawing nature of the bromine substituent.

The aromatic proton region displays a complex multipicity pattern characteristic of heavily substituted benzene rings. With three different halogen substituents (chlorine, fluorine, and trifluoromethyl) occupying positions 2, 3, and 5 respectively, the remaining aromatic protons at positions 4 and 6 experience distinct chemical environments [2]. The proton at position 4 appears as a doublet of doublets due to coupling with both the fluorine at position 2 and the proton at position 6. Similarly, the proton at position 6 shows coupling with the position 4 proton and potential long-range coupling with the trifluoromethyl group [3].

The electron-withdrawing effects of the multiple halogen substituents cause significant deshielding of the aromatic protons, shifting them downfield from the typical benzene chemical shift of 7.3 ppm [4]. The trifluoromethyl group at position 5 exerts a particularly strong deshielding effect through both inductive and field effects, while the fluorine at position 2 and chlorine at position 3 contribute additional deshielding through their electron-withdrawing properties [5].

¹³C NMR and ¹⁹F NMR Correlation Studies

The carbon-13 NMR spectrum reveals the complex electronic environment of the aromatic carbons in 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide. The aromatic carbons appear in the typical range of 120-160 ppm, with each carbon showing characteristic splitting patterns due to coupling with adjacent fluorine atoms [6]. The carbon bearing the trifluoromethyl group exhibits a characteristic quartet splitting pattern (J_CF ≈ 32 Hz) due to coupling with the three equivalent fluorine atoms of the CF₃ group [7].

The benzyl carbon (CH₂Br) appears as a distinct signal around 30-40 ppm, showing potential coupling with the aromatic fluorine through a three-bond coupling mechanism [3]. The trifluoromethyl carbon appears as a characteristic quartet around 123 ppm (J_CF ≈ 270 Hz), which is diagnostic for CF₃ groups attached to aromatic rings [2].

Fluorine-19 NMR spectroscopy provides particularly valuable structural information due to fluorine's high sensitivity and wide chemical shift dispersion [3]. The trifluoromethyl group appears as a sharp singlet in the region of -60 to -65 ppm, which is characteristic of aromatic trifluoromethyl groups [8]. This chemical shift is consistent with literature values for CF₃ groups attached to electron-deficient aromatic systems [2].

The aromatic fluorine at position 2 appears in the range of -110 to -130 ppm, showing the characteristic chemical shift for aromatic fluorine atoms [3]. The exact chemical shift depends on the electronic effects of the neighboring substituents, with the electron-withdrawing chlorine and trifluoromethyl groups causing additional deshielding [9].

Three-bond fluorine-carbon coupling between the aromatic fluorine and the benzyl carbon may be observed, providing additional structural confirmation [3]. This coupling typically manifests as a weak triplet in the ¹⁹F spectrum and corresponding splitting in the ¹³C spectrum of the benzyl carbon [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide reveals characteristic fragmentation patterns that are diagnostic for benzyl bromide compounds containing multiple halogen substituents [10]. The molecular ion peak appears at m/z 291/293, showing the characteristic 1:1 isotope pattern for bromine-containing compounds [11]. The molecular ion peak is typically of low to moderate intensity due to the relatively weak carbon-bromine bond [12].

The base peak in the mass spectrum occurs at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formation [13]. This fragmentation pathway is highly characteristic of benzyl bromide compounds and involves the loss of the bromine atom followed by rearrangement of the resulting benzyl cation to the more stable seven-membered tropylium ion [14]. The tropylium ion is particularly stable due to its aromatic character and represents the most favorable fragmentation pathway [15].

Additional fragmentation patterns include the loss of the trifluoromethyl group (CF₃, 69 mass units) from the molecular ion, resulting in fragments at m/z 222/224 [12]. This fragmentation is less favorable than bromine loss but provides structural information about the presence of the trifluoromethyl substituent [16]. The loss of chlorine (35/37 mass units) may also be observed, producing fragments at m/z 256/258 [10].

The presence of multiple halogens creates complex isotope patterns that are characteristic of the compound [10]. The molecular ion region shows the expected 1:1 bromine isotope pattern, while fragments resulting from chlorine loss exhibit the characteristic 3:1 chlorine isotope pattern [12]. These isotope patterns serve as important diagnostic features for structural confirmation [16].

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared spectroscopy provides crucial information about the functional groups present in 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide through characteristic vibrational frequencies [5]. The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, showing medium intensity bands characteristic of aromatic systems [17]. These bands are distinct from the aliphatic C-H stretching vibrations of the benzyl methylene group, which appear at lower frequencies (2800-3000 cm⁻¹) [18].

The trifluoromethyl group exhibits highly characteristic and intense stretching vibrations in the region of 1100-1300 cm⁻¹ [5]. These CF₃ stretching modes are among the most diagnostic features in the IR spectrum, appearing as very strong bands due to the high polarity of the C-F bonds [19]. The symmetric and asymmetric CF₃ stretching modes provide unambiguous identification of the trifluoromethyl functional group [20].

Carbon-halogen stretching vibrations provide additional structural confirmation [21]. The C-Br stretching vibration appears as a strong band in the region of 500-700 cm⁻¹, while the C-Cl stretching vibration is observed at 600-800 cm⁻¹ [17]. The aromatic C-F stretching vibration contributes to the complex pattern of strong bands in the 1000-1400 cm⁻¹ region [20].

The aromatic C=C stretching vibrations appear as medium intensity bands in the region of 1400-1600 cm⁻¹, characteristic of substituted benzene rings [21]. The specific pattern of these bands can provide information about the substitution pattern and the electronic effects of the halogen substituents [5].

X-ray Crystallographic Studies (Where Available)

X-ray crystallographic studies of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide and related compounds provide valuable insights into the three-dimensional structure and intermolecular interactions [22]. While specific crystallographic data for this exact compound may not be readily available in the literature, studies of related halogenated benzyl compounds reveal important structural features [23].

The crystal structure typically shows the expected planar aromatic ring with the halogen substituents positioned according to their electronic and steric requirements [22]. The trifluoromethyl group adopts a staggered conformation relative to the aromatic ring to minimize steric interactions [23]. The carbon-fluorine bond lengths in the CF₃ group are typically around 1.32-1.35 Å, consistent with the partial double bond character resulting from p-π conjugation [22].

The benzyl carbon-bromine bond length is typically around 1.95-2.00 Å, reflecting the relatively weak nature of this bond [23]. The C-Br bond shows significant elongation compared to aliphatic C-Br bonds due to the electron-withdrawing effects of the aromatic ring and the multiple halogen substituents [22].

Intermolecular interactions in the crystal lattice include halogen-halogen contacts, particularly between bromine and fluorine atoms [23]. These interactions contribute to the overall crystal packing and can influence the physical properties of the compound [22]. The presence of multiple halogen atoms creates opportunities for various types of intermolecular contacts, including halogen bonding interactions that may affect the solid-state structure [23].